![molecular formula C19H22N2O2S B7499410 2-methyl-N-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]benzamide](/img/structure/B7499410.png)
2-methyl-N-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]benzamide is a chemical compound that is commonly referred to as TTA-390. It is a novel and potent agonist of the nuclear receptor peroxisome proliferator-activated receptor delta (PPARδ). This compound has been studied extensively due to its potential therapeutic applications in various diseases, including metabolic disorders, cancer, and cardiovascular diseases.
Wirkmechanismus
TTA-390 exerts its effects through activation of the nuclear receptor PPARδ. PPARδ is involved in the regulation of lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by TTA-390 leads to increased fatty acid oxidation, decreased lipogenesis, and increased glucose uptake in skeletal muscle. TTA-390 also inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In cardiovascular diseases, TTA-390 inhibits the expression of pro-inflammatory cytokines and adhesion molecules, leading to a reduction in inflammation and atherosclerosis.
Biochemical and Physiological Effects:
TTA-390 has been shown to have several biochemical and physiological effects. In metabolic disorders, TTA-390 increases the expression of genes involved in fatty acid oxidation and glucose uptake. In cancer, TTA-390 induces cell cycle arrest and apoptosis by increasing the expression of pro-apoptotic genes and decreasing the expression of anti-apoptotic genes. In cardiovascular diseases, TTA-390 reduces inflammation and atherosclerosis by inhibiting the expression of pro-inflammatory cytokines and adhesion molecules.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of TTA-390 is its potency and specificity for PPARδ. This makes it an ideal tool for studying the role of PPARδ in various diseases. However, one of the limitations of TTA-390 is its relatively short half-life, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of TTA-390. One direction is the development of more potent and selective PPARδ agonists. Another direction is the investigation of the role of PPARδ in other diseases, such as neurodegenerative diseases and inflammatory bowel disease. Additionally, the therapeutic potential of TTA-390 in combination with other drugs should be explored.
Synthesemethoden
The synthesis of TTA-390 involves a multistep process. The first step involves the reaction of 2-methylbenzoyl chloride with piperidine to form 2-methyl-N-piperidin-4-ylbenzamide. The second step involves the reaction of thiophene-3-acetic acid with thionyl chloride to form thiophene-3-acetyl chloride. The final step involves the reaction of 2-methyl-N-piperidin-4-ylbenzamide with thiophene-3-acetyl chloride to form TTA-390.
Wissenschaftliche Forschungsanwendungen
TTA-390 has been extensively studied for its potential therapeutic applications in various diseases. In metabolic disorders, TTA-390 has been shown to improve glucose tolerance, increase insulin sensitivity, and decrease plasma triglyceride levels. In cancer, TTA-390 has been shown to inhibit the growth and proliferation of cancer cells. In cardiovascular diseases, TTA-390 has been shown to improve cardiac function, reduce inflammation, and prevent atherosclerosis.
Eigenschaften
IUPAC Name |
2-methyl-N-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-14-4-2-3-5-17(14)19(23)20-16-6-9-21(10-7-16)18(22)12-15-8-11-24-13-15/h2-5,8,11,13,16H,6-7,9-10,12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIFMFWRPZNAGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.